molecular formula C19H23FN2O2 B5412674 4-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-OXASPIRO[4.5]DEC-3-EN-2-ONE

4-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-OXASPIRO[4.5]DEC-3-EN-2-ONE

Cat. No.: B5412674
M. Wt: 330.4 g/mol
InChI Key: VIAGGLWBKJGJNI-UHFFFAOYSA-N
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Description

4-[4-(4-Fluorophenyl)piperazino]-1-oxaspiro[4.5]dec-3-en-2-one is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The presence of a fluorophenyl group and a piperazine ring in its structure contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-fluorophenyl)piperazino]-1-oxaspiro[4.5]dec-3-en-2-one typically involves multiple steps. One common method includes the N-arylation of pyrazolone using a copper (I) iodide catalyst, followed by reduction to yield an amine intermediate. This intermediate is then coupled with 3-(4-fluorophenyl)propionic acid using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent, and the final product is obtained after deprotection of the Boc group using hydrochloric acid in 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Fluorophenyl)piperazino]-1-oxaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the spirocyclic structure or the piperazine ring.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[4-(4-Fluorophenyl)piperazino]-1-oxaspiro[4.5]dec-3-en-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(4-fluorophenyl)piperazino]-1-oxaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. The fluorophenyl group and piperazine ring are likely to play crucial roles in binding to these targets, potentially affecting various biochemical pathways. Detailed studies on its mechanism of action are limited, but it is believed to modulate the activity of certain enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: This compound shares the fluorophenyl and piperazine moieties but lacks the spirocyclic structure.

    Fluspirilene: Another compound with a fluorophenyl group, used as an antipsychotic agent.

    4-(4-Methylphenyl)-2-(trifluoromethyl)-1,5,9-triazabicyclo[4.3.0]nona-5,7-dien-7-yl]methanone: A structurally related compound with different substituents

Uniqueness

4-[4-(4-Fluorophenyl)piperazino]-1-oxaspiro[4.5]dec-3-en-2-one is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-[4-(4-fluorophenyl)piperazin-1-yl]-1-oxaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O2/c20-15-4-6-16(7-5-15)21-10-12-22(13-11-21)17-14-18(23)24-19(17)8-2-1-3-9-19/h4-7,14H,1-3,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIAGGLWBKJGJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=CC(=O)O2)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-OXASPIRO[4.5]DEC-3-EN-2-ONE
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4-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-OXASPIRO[4.5]DEC-3-EN-2-ONE
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4-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-OXASPIRO[4.5]DEC-3-EN-2-ONE
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4-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-OXASPIRO[4.5]DEC-3-EN-2-ONE
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4-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-OXASPIRO[4.5]DEC-3-EN-2-ONE

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